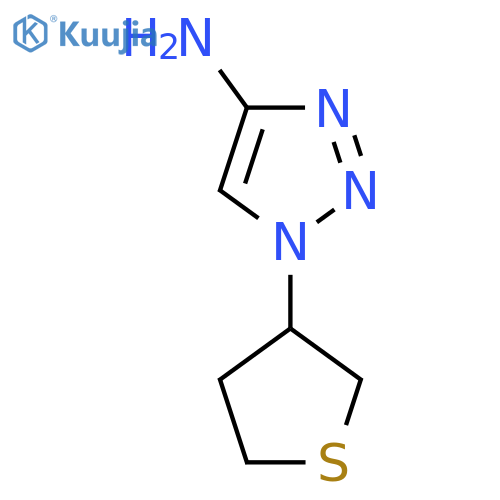Cas no 2024433-91-6 (1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine)

2024433-91-6 structure
商品名:1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- EN300-783881
- 2024433-91-6
- 1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine
-
- インチ: 1S/C6H10N4S/c7-6-3-10(9-8-6)5-1-2-11-4-5/h3,5H,1-2,4,7H2
- InChIKey: ZVSUELNVOZNNFJ-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)N1C=C(N)N=N1
計算された属性
- せいみつぶんしりょう: 170.06261751g/mol
- どういたいしつりょう: 170.06261751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783881-2.5g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 2.5g |
$2379.0 | 2023-03-16 | ||
| Enamine | EN300-783881-0.1g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 0.1g |
$1068.0 | 2023-03-16 | ||
| Enamine | EN300-783881-5.0g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 5.0g |
$3520.0 | 2023-03-16 | ||
| Enamine | EN300-783881-0.5g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 0.5g |
$1165.0 | 2023-03-16 | ||
| Enamine | EN300-783881-0.05g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 0.05g |
$1020.0 | 2023-03-16 | ||
| Enamine | EN300-783881-1.0g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-783881-10.0g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 10.0g |
$5221.0 | 2023-03-16 | ||
| Enamine | EN300-783881-0.25g |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine |
2024433-91-6 | 0.25g |
$1117.0 | 2023-03-16 |
1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
2024433-91-6 (1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
